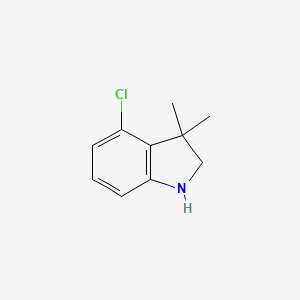
4-CHLORO-3,3-DIMETHYLINDOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLORO-3,3-DIMETHYLINDOLINE is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,3-DIMETHYLINDOLINE can be achieved through several methods:
Starting from Indole: The indole nucleus can be chlorinated at the 4th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride. Subsequent alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the methyl groups at the 3rd position.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 4-chloroaniline and 3,3-dimethylbutan-2-one, under acidic or basic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-CHLORO-3,3-DIMETHYLINDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-CHLORO-3,3-DIMETHYLINDOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-CHLORO-3,3-DIMETHYLINDOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the chlorine atom at the 4th position.
4-chloro-1H-indole: Lacks the methyl groups at the 3rd position.
4-chloro-3-methyl-2,3-dihydro-1H-indole: Has only one methyl group at the 3rd position.
Uniqueness
4-CHLORO-3,3-DIMETHYLINDOLINE is unique due to the presence of both the chlorine atom and two methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12ClN |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
4-chloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |
InChI-Schlüssel |
LMZKHSQQRCFDCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C1C(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














